molecular formula C9H8N2O B1591087 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 928118-07-4

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B1591087
CAS No.: 928118-07-4
M. Wt: 160.17 g/mol
InChI Key: CLEDRPFTOHBJSE-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound with the molecular formula C9H8N2O. It is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .

Mechanism of Action

The compound has been designed and synthesized as a 5-HT6 receptor antagonist . Many of the compounds displayed subnanomolar affinities for the 5-HT6 receptor and good brain penetration in rats .

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P280 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves a multi-step process. One common method is the reaction of 2-aminophenol with formaldehyde and a nitrile compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, significantly increasing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDRPFTOHBJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585705
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928118-07-4
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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